
methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-hidroxi-2-(3,4-dihidroxi-5-oxo-2H-furan-2-il)acetato de metilo es un compuesto orgánico complejo con la fórmula molecular C6H6O7. Este compuesto se caracteriza por su estructura de anillo de furano, que está sustituida con grupos hidroxilo y ceto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-hidroxi-2-(3,4-dihidroxi-5-oxo-2H-furan-2-il)acetato de metilo típicamente implica la esterificación del ácido 2-(3,4-dihidroxi-5-oxo-2H-furan-2-il)-2-hidroxiacetico con metanol. La reacción generalmente está catalizada por un ácido, como el ácido sulfúrico, y se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para optimizar el rendimiento y la eficiencia. El uso de reactivos de alta pureza y condiciones de reacción controladas es crucial para obtener un producto de alta calidad. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para eliminar las impurezas.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-hidroxi-2-(3,4-dihidroxi-5-oxo-2H-furan-2-il)acetato de metilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: El grupo ceto puede reducirse para formar grupos hidroxilo.
Sustitución: Los grupos hidroxilo pueden sustituirse con otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los reactivos como el cloruro de tionilo (SOCl2) o el tribromuro de fósforo (PBr3) pueden usarse para reacciones de halogenación.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o dicetonas.
Reducción: Formación de dioles.
Sustitución: Formación de derivados halogenados o productos alquilados.
Aplicaciones Científicas De Investigación
El 2-hidroxi-2-(3,4-dihidroxi-5-oxo-2H-furan-2-il)acetato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales propiedades antioxidantes y su papel en varias vías bioquímicas.
Medicina: Investigado por sus potenciales efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en la producción de productos químicos especiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-hidroxi-2-(3,4-dihidroxi-5-oxo-2H-furan-2-il)acetato de metilo involucra su interacción con varios objetivos moleculares y vías. Los grupos hidroxilo y ceto juegan un papel crucial en su reactividad y actividad biológica. El compuesto puede actuar como un antioxidante al eliminar los radicales libres y reducir el estrés oxidativo. También puede interactuar con enzimas y receptores, modulando su actividad e influenciando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
Ácido ascórbico:
Ácido L-treo-hex-2-enárico: Otro compuesto con una estructura de anillo de furano similar y grupos hidroxilo.
Singularidad
El 2-hidroxi-2-(3,4-dihidroxi-5-oxo-2H-furan-2-il)acetato de metilo es único debido a su patrón de sustitución específico y la presencia de ambos grupos hidroxilo y ceto. Esta combinación de grupos funcionales confiere reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C7H8O7 |
|---|---|
Peso molecular |
204.13 g/mol |
Nombre IUPAC |
methyl 2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C7H8O7/c1-13-6(11)4(10)5-2(8)3(9)7(12)14-5/h4-5,8-10H,1H3 |
Clave InChI |
YDPRPKPHLCWZNT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1C(=C(C(=O)O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


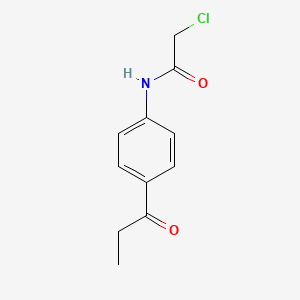


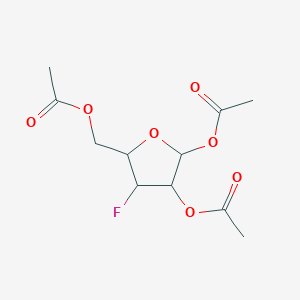
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)
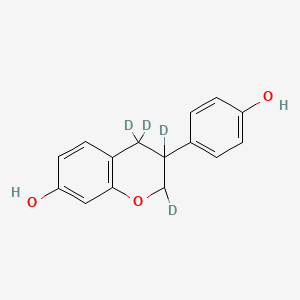
![2,2-dichloro-N-[1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B12313432.png)
![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![1H-Benz[de]isoquinolin-1-one,2,4,5,6-tetrahydro-2-[(3S)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl]-](/img/structure/B12313455.png)
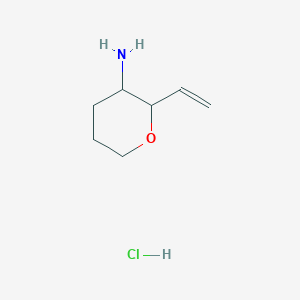

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
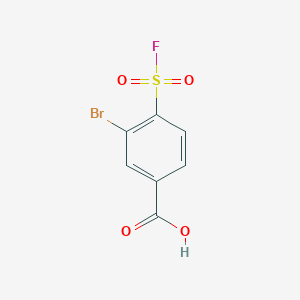
![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)
